VUF11211
Descripción
Propiedades
Número CAS |
906556-51-2 |
|---|---|
Fórmula molecular |
C26H35Cl2N5O |
Peso molecular |
504.5 |
Nombre IUPAC |
(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide |
InChI |
InChI=1S/C26H35Cl2N5O/c1-3-22-18-32(25-24(28)15-20(16-30-25)26(34)29-4-2)13-14-33(22)23-9-11-31(12-10-23)17-19-5-7-21(27)8-6-19/h5-8,15-16,22-23H,3-4,9-14,17-18H2,1-2H3,(H,29,34)/t22-/m0/s1 |
Clave InChI |
XQWKNLJIWOTOKT-QFIPXVFZSA-N |
SMILES |
ClC1=CC=C(CN2CCC(N3[C@@H](CC)CN(C4=NC=C(C(NCC)=O)C=C4Cl)CC3)CC2)C=C1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
VUF11211; VUF-11211; VUF 11211; |
Origen del producto |
United States |
VUF11211 allosteric binding site CXCR3 major minor pocket
An In-depth Technical Guide to the Allosteric Binding of VUF11211 to the Major and Minor Pockets of the CXCR3 Receptor
Abstract
The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) pivotal to the trafficking of activated T lymphocytes and NK cells, making it a significant target in a spectrum of immune-related diseases.[1][2] While orthosteric ligands (endogenous chemokines CXCL9, CXCL10, and CXCL11) have been the classical focus, the discovery of allosteric modulators has opened new avenues for therapeutic intervention.[1][3] This guide provides a detailed examination of VUF11211, a potent small-molecule inverse agonist that targets a distinct allosteric site within the transmembrane (TM) domain of CXCR3.[1][4] We will dissect the architecture of this allosteric site, differentiating between its constituent "major" and "minor" pockets, and elucidate the unique binding mode of VUF11211, which spans both sub-pockets. This analysis is grounded in key experimental methodologies, including site-directed mutagenesis and radioligand binding assays, which have been instrumental in defining this interaction at a molecular level.
The CXCR3 Receptor: A Central Mediator of Immune Cell Trafficking
CXCR3 is a class A GPCR primarily expressed on activated T helper 1 (Th1) cells, cytotoxic T lymphocytes (CTLs), and natural killer (NK) cells.[2][5] Its activation by the interferon-inducible chemokines CXCL9, CXCL10, and CXCL11 initiates signaling cascades that are crucial for immune cell migration and positioning in inflammatory processes.[2][3][5]
Signaling Pathways: Upon chemokine binding to the orthosteric site, CXCR3 undergoes a conformational change, primarily coupling to the Gαi subunit of heterotrimeric G proteins.[5] This activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and triggers other critical downstream events, including:
-
Calcium Mobilization: Activation of phospholipase C (PLC) leading to increased intracellular Ca²⁺ levels.[2][6]
-
MAPK and PI3K/AKT Activation: Stimulation of the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are essential for cell migration, proliferation, and survival.[2][6]
-
β-Arrestin Recruitment: Engagement of β-arrestin pathways, which mediate receptor desensitization, internalization, and can also initiate G protein-independent signaling.[7][8]
The dysregulation of CXCR3 signaling is implicated in numerous autoimmune and inflammatory conditions, such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease, establishing it as a high-value therapeutic target.[9][10][11]
The Allosteric Binding Site: A Topographical Overview of the Major and Minor Pockets
Unlike its endogenous chemokine ligands that bind to the extracellular and extracellular-proximal (orthosteric) sites, VUF11211 and other small molecules target a topographically distinct allosteric pocket located within the receptor's seven-transmembrane (7TM) bundle.[12][13] This site is not a single uniform cavity but is comprised of two interconnected sub-pockets, termed the "minor" and "major" pockets.
The Minor Pocket: This sub-pocket is situated deeper within the TM bundle and is primarily lined by residues from transmembrane helices TM2, TM3, and TM7 .[12] It serves as an anchoring point for many small-molecule modulators.
The Major Pocket: This is a larger, more solvent-accessible cavity located closer to the extracellular surface, formed by residues from TM1, TM2, TM3, TM4, and TM6 .[12]
The unique pharmacology of different allosteric ligands is dictated by how they occupy these distinct yet overlapping pockets.
VUF11211: A Unique Modulator Spanning Both Allosteric Pockets
VUF11211, or (S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide, is a high-affinity allosteric inverse agonist for CXCR3, with a reported dissociation constant (Kd) of approximately 0.65 nM.[1][4] Its mechanism of action is to stabilize an inactive conformation of the receptor, thereby reducing its basal signaling activity.
What distinguishes VUF11211 is its specific binding mode. Through a combination of in silico modeling and extensive site-directed mutagenesis, researchers have demonstrated that VUF11211 has an elongated structure that allows it to extend from the minor pocket into the major pocket .[12] This is in contrast to other well-characterized CXCR3 antagonists, such as NBI-74330, which are anchored almost exclusively within the minor pocket.[12][14]
Molecular Determinants of VUF11211 Binding
Site-directed mutagenesis has been the cornerstone for identifying the specific amino acid residues critical for the interaction between VUF11211 and CXCR3.[12] By systematically mutating individual residues and assessing the impact on ligand binding affinity, a detailed map of the binding site has been constructed. Importantly, these mutations significantly affect VUF11211 binding while leaving the binding of the orthosteric ligand CXCL11 largely intact, providing definitive evidence of an allosteric binding site.[12]
| Residue | Helix | Role in VUF11211 Binding | |
| Y1.39 | TM1 | Major | Interacts with the extended portion of the molecule. |
| W2.60 | TM2 | Interface | Key residue at the interface of both pockets. |
| F3.32 | TM3 | Interface | Contributes to the hydrophobic interactions in both areas. |
| D4.60 | TM4 | Major | Forms interactions within the major pocket. |
| Y6.51 | TM6 | Major | Contributes to the binding in the major pocket. |
| S7.39 | TM7 | Minor | Critical for anchoring the molecule in the minor pocket. |
| Y7.43 | TM7 | Minor | Forms key interactions within the minor pocket. |
Table 1: Key Amino Acid Residues in the VUF11211 Allosteric Binding Site, as identified by site-directed mutagenesis. Data sourced from Scholten et al., 2014.[12]
Experimental Protocols for Characterizing Allosteric Interactions
The elucidation of the VUF11211 binding site relies on a synergistic combination of computational modeling and robust experimental validation. Below are the core methodologies.
Site-Directed Mutagenesis Workflow
This technique is used to pinpoint the amino acid residues that form the allosteric binding pocket.[15] The causality is direct: a mutation that disrupts binding identifies a contact point.
Protocol Overview:
-
Primer Design: Design complementary forward and reverse primers containing the desired nucleotide change to mutate a specific amino acid codon (e.g., Tyrosine (Y) at position 7.43 to Alanine (A)).[16]
-
PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the wild-type CXCR3 gene with the mutagenic primers. This results in a nicked, circular, double-stranded DNA product.
-
Template Digestion: Digest the PCR reaction with the endonuclease DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thereby selectively destroying the original parental plasmid template while leaving the newly synthesized, unmethylated mutant plasmid intact.[16]
-
Transformation: Transform the DpnI-treated plasmid DNA into competent E. coli cells for nick repair and amplification.
-
Screening and Sequencing: Isolate plasmid DNA from the resulting bacterial colonies and screen for the desired modification. Confirm the mutation and the absence of other unintended mutations by Sanger sequencing.
-
Functional Validation: Transfect mammalian cells with the confirmed mutant CXCR3 plasmid and perform radioligand binding assays (see below) to assess the impact of the mutation on VUF11211 affinity.
Radioligand Competition Binding Assay
Radioligand binding assays are the gold standard for quantifying ligand-receptor interactions.[17] For allosteric modulators, using a radiolabeled allosteric ligand like [³H]VUF11211 provides a more accurate and direct measure of affinity for the allosteric site compared to using a radiolabeled orthosteric ligand.[1][13]
Protocol for [³H]VUF11211 Competition Assay:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably or transiently expressing the human CXCR3 receptor.
-
Assay Setup: In a 96-well plate, combine the following in each well:
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter mat. The membranes and bound radioligand are retained on the filter, while the unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Plot the measured CPM against the logarithm of the competitor concentration. Fit the data to a one-site competition model using nonlinear regression to determine the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation, providing a measure of the competitor's affinity for the allosteric site.
| Parameter | Value | Source |
| Ligand | VUF11211 | - |
| Receptor | CXCR3 | - |
| Assay Type | Radioligand Binding | [1] |
| Radioligand | [³H]VUF11211 | [1] |
| K_d | 0.65 nM | [1] |
| k_on | 0.03 min⁻¹nM⁻¹ | [1] |
| k_off | 0.02 min⁻¹ | [1] |
Table 2: Pharmacological Parameters of VUF11211 at the CXCR3 Receptor.
Conclusion and Future Directions
The detailed characterization of the VUF11211 binding site within the major and minor allosteric pockets of CXCR3 represents a significant advancement in our understanding of GPCR pharmacology. It underscores that the allosteric transmembrane domain is not a monolithic entity but a structured region with distinct sub-pockets that can be differentially engaged by various chemical scaffolds. This knowledge provides a powerful platform for the structure-based design of novel allosteric modulators with improved selectivity and tailored pharmacological profiles.[12] Future research, potentially leveraging cryo-electron microscopy, could provide even higher-resolution structural snapshots of VUF11211 bound to CXCR3, further refining our understanding and accelerating the development of next-generation therapeutics targeting this critical chemokine receptor.[5][18][19]
References
-
Scholten, D. J., et al. (2015). Pharmacological characterization of [3H]VUF11211, a novel radiolabeled small-molecule inverse agonist for the chemokine receptor CXCR3. Molecular Pharmacology, 87(4), 639-48. [Link]
-
Meijer, M., et al. (2016). CXC Chemokine Receptor 3 Alternative Splice Variants Selectively Activate Different Signaling Pathways. The Journal of Immunology, 197(10), 4068-4078. [Link]
-
Wikipedia contributors. (2023, December 27). CXCR3. In Wikipedia, The Free Encyclopedia. [Link]
-
Cole, K. E., et al. (1998). CXCR3 signaling pathways in different cell types. ResearchGate. [Link]
-
Su, W., et al. (2022). Structural insights into the activation and inhibition of CXC chemokine receptor 3. Nature Communications, 13(1), 7623. [Link]
-
Scholten, D. J., et al. (2014). Identification of overlapping but differential binding sites for the high-affinity CXCR3 antagonists NBI-74330 and VUF11211. Molecular Pharmacology, 85(1), 116-26. [Link]
-
Gijbels, K., et al. (2012). Synthesis and application of the first radioligand targeting the allosteric binding pocket of chemokine receptor CXCR3. ChemMedChem, 7(8), 1399-403. [Link]
-
Sano, F.K., et al. (2025). Structure of CXCR3 in complex with VUF10661 (Receptor-ligand focused map). RCSB PDB. [Link]
-
National Center for Biotechnology Information. Gene Result CXCR3 C-X-C motif chemokine receptor 3 [ (human)]. NCBI. [Link]
-
Brox, R., et al. (2018). Molecular Mechanisms of Biased and Probe-Dependent Signaling at CXC-Motif Chemokine Receptor CXCR3 Induced by Negative Allosteric Modulators. Molecular Pharmacology, 93(4), 346-358. [Link]
-
de Kloe, G. E., et al. (2016). Metabolic profiling of ligands for the chemokine receptor CXCR3 by liquid chromatography-mass spectrometry coupled to bioaffinity assessment. Analytical and Bioanalytical Chemistry, 408(10), 2565-76. [Link]
-
Gijbels, K., et al. (2012). Synthesis and Application of the First Radioligand Targeting the Allosteric Binding Pocket of Chemokine Receptor CXCR3. ResearchGate. [Link]
-
GEN (Genetic Engineering & Biotechnology News). (2016, December 21). Advancing GPCR Drug Discovery through Allosteric Modulation. YouTube. [Link]
-
Stone, M. J., et al. (2024). Multiplex Detection of Fluorescent Chemokine Binding to CXC Chemokine Receptors by NanoBRET. ResearchGate. [Link]
-
Nedjai, B., et al. (2015). CXCR3 antagonist VUF10085 binds to an intrahelical site distinct from that of the broad spectrum antagonist TAK–779. British Journal of Pharmacology, 172(14), 3597-3611. [Link]
-
Pérez-Rangel, E., et al. (2020). Computational Study of C-X-C Chemokine Receptor (CXCR)3 Binding with Its Natural Agonists Chemokine (C-X-C Motif) Ligand (CXCL)9, 10 and 11 and with Synthetic Antagonists: Insights of Receptor Activation towards Drug Design for Vitiligo. Molecules, 25(19), 4429. [Link]
-
Scholten, D. J., et al. (2015). Expression, chemotaxis and binding properties of CXCR3 mutants. ResearchGate. [Link]
-
Slinger, E., et al. (2013). Identification and profiling of CXCR3–CXCR4 chemokine receptor heteromer complexes. British Journal of Pharmacology, 169(4), 874-888. [Link]
-
Nedjai, B., et al. (2015). Effects of site-directed mutagenesis upon CXCR3 function. ResearchGate. [Link]
-
Kulkarni, O. (2023). Computational Design of Allosteric Pathways in the CXCR3 Receptor. IISER Pune. [Link]
-
Heinrich, M. R., et al. (2016). Development of Photoactivatable Allosteric Modulators for the Chemokine Receptor CXCR3. ChemMedChem, 11(6), 620-6. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Vandercappellen, J., et al. (2008). Small Molecule CXCR3 Antagonists. ResearchGate. [Link]
-
Gustavsson, M., et al. (2022). Structures of atypical chemokine receptor 3 reveal the basis for its promiscuity and signaling bias. Science Signaling, 15(742), eabn8054. [Link]
-
Wijtmans, M., et al. (2012). Exploring the CXCR3 Chemokine Receptor with Small-Molecule Antagonists and Agonists. ResearchGate. [Link]
-
Storelli, N., et al. (2007). Structures of small non-peptidergic compounds targeting CXCR3. ResearchGate. [Link]
-
Dr. GPCR. (2026, February 19). Allosteric Modulation and GPCR Flexibility: Rethinking Drug Discovery. YouTube. [Link]
-
Sano, F. K., et al. (2025). Structural visualization of small molecule recognition by CXCR3 uncovers dual-agonism in the CXCR3-CXCR7 system. Nature Communications, 16(1), 2235. [Link]
-
Gregory, K. J., et al. (2013). Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors. ACS Chemical Neuroscience, 4(7), 1046-1063. [Link]
-
Gámez-Montaño, R., et al. (2023). Efficient Characterization of GPCRs Allosteric Modulation: Application to the Rational Design of De Novo S1PR1 Allosteric Modulators. Journal of Chemical Information and Modeling, 63(18), 5824-5838. [Link]
-
DiscoverX. (2017, April 11). Allosteric Modulators of GPCRs - Drug Discovery Education. YouTube. [Link]
-
Laursen, K. (2016, August 2). Site Directed Mutagenesis by PCR. Addgene Blog. [Link]
-
Assay Genie. Site Directed Mutagenesis Protocol. Assay Genie. [Link]
Sources
- 1. Pharmacological characterization of [3H]VUF11211, a novel radiolabeled small-molecule inverse agonist for the chemokine receptor CXCR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CXCR3 - Wikipedia [en.wikipedia.org]
- 3. Computational Study of C-X-C Chemokine Receptor (CXCR)3 Binding with Its Natural Agonists Chemokine (C-X-C Motif) Ligand (CXCL)9, 10 and 11 and with Synthetic Antagonists: Insights of Receptor Activation towards Drug Design for Vitiligo [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural insights into the activation and inhibition of CXC chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CXC Chemokine Receptor 3 Alternative Splice Variants Selectively Activate Different Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Biased and Probe-Dependent Signaling at CXC-Motif Chemokine Receptor CXCR3 Induced by Negative Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CXCR3 C-X-C motif chemokine receptor 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Identification of overlapping but differential binding sites for the high-affinity CXCR3 antagonists NBI-74330 and VUF11211 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic profiling of ligands for the chemokine receptor CXCR3 by liquid chromatography-mass spectrometry coupled to bioaffinity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. blog.addgene.org [blog.addgene.org]
- 16. assaygenie.com [assaygenie.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. rcsb.org [rcsb.org]
- 19. Structural visualization of small molecule recognition by CXCR3 uncovers dual-agonism in the CXCR3-CXCR7 system - PMC [pmc.ncbi.nlm.nih.gov]
VUF11211 Application Notes for HEK293T Cells: A Guide to Incubation Time and Temperature
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of VUF11211, a synthetic agonist for the G-protein coupled receptor 84 (GPR84), in Human Embryonic Kidney 293T (HEK293T) cells. This guide emphasizes the critical parameters of incubation time and temperature to achieve robust and reproducible results in studies of GPR84 signaling and function.
Introduction to VUF11211 and GPR84
GPR84 is a medium-chain fatty acid receptor primarily expressed in immune cells, where it plays a role in inflammatory responses. Its activation by agonists like VUF11211 triggers a cascade of intracellular signaling events, making it a target of interest for various inflammatory and immune-related conditions.[1] HEK293T cells are a widely used cell line in biomedical research due to their high transfectability and robust growth, making them an excellent model system for studying the effects of compounds like VUF11211 on GPR84, especially in engineered cells overexpressing the receptor.[2]
The choice of incubation time and temperature is paramount for the successful application of VUF11211. These parameters directly influence the kinetics of receptor binding, downstream signaling activation, and ultimately, the cellular response being measured. This guide will provide both foundational protocols and the scientific rationale to empower researchers to optimize their experimental design.
Core Principles and Experimental Considerations
The optimal incubation time for VUF11211 in HEK293T cells is not a single value but rather a range that is highly dependent on the specific downstream readout of interest. Short-term incubations are typically sufficient for early signaling events, while longer incubations are necessary for transcriptional and translational responses.
Temperature: For maintaining the physiological integrity and optimal enzymatic activity of HEK293T cells, a constant temperature of 37°C in a humidified incubator with 5% CO2 is essential throughout the experiment.[2][3][4]
Incubation Time: The duration of VUF11211 exposure should be tailored to the specific cellular process being investigated.
-
Rapid Signaling Events (Seconds to Minutes): Assays measuring immediate downstream effects of GPR84 activation, such as calcium mobilization or initial kinase phosphorylation, require very short incubation times.
-
Receptor Trafficking (Minutes to Hours): Studying the internalization of GPR84 upon agonist binding typically involves incubation times ranging from 30 minutes to a few hours.[2]
-
Gene Expression and Protein Synthesis (Hours): Experiments analyzing changes in gene transcription or protein expression necessitate longer incubation periods, often in the range of 2 to 24 hours.[4]
Recommended Protocols
This section outlines detailed protocols for the culture of HEK293T cells and their subsequent treatment with VUF11211.
HEK293T Cell Culture
A healthy and consistent cell culture is the foundation of any successful experiment.
Table 1: HEK293T Cell Culture Parameters
| Parameter | Recommendation |
| Growth Medium | DMEM, high glucose supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin |
| Culture Temperature | 37°C |
| CO2 Level | 5% |
| Passaging | When cells reach 80-90% confluency |
| Subcultivation Ratio | 1:3 to 1:6 |
Protocol 1: Standard Passaging of HEK293T Cells
-
Aspirate the old culture medium from the flask.
-
Wash the cell monolayer once with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add an appropriate volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate at 37°C for 2-3 minutes, or until cells detach.
-
Neutralize the trypsin by adding complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the desired volume of the cell suspension to a new flask containing pre-warmed complete growth medium.
-
Incubate the flask at 37°C in a 5% CO2 incubator.
VUF11211 Treatment of HEK293T Cells
The following protocol provides a general framework for treating HEK293T cells with VUF11211. The incubation time should be optimized based on the specific experimental endpoint as discussed previously.
Protocol 2: VUF11211 Incubation for Downstream Assays
-
Cell Seeding: Seed HEK293T cells in the desired culture plate format (e.g., 96-well, 24-well, or 6-well plates) at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Starvation (Optional but Recommended): For many signaling studies, it is beneficial to serum-starve the cells for 2-4 hours prior to VUF11211 treatment to reduce basal signaling activity. Replace the complete growth medium with serum-free or low-serum medium.
-
VUF11211 Preparation: Prepare a stock solution of VUF11211 in a suitable solvent (e.g., DMSO). From this stock, prepare working solutions of the desired concentrations in serum-free medium or the appropriate assay buffer.
-
VUF11211 Incubation:
-
Remove the starvation medium from the cells.
-
Add the prepared VUF11211 working solutions to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired period.
-
For rapid signaling (e.g., calcium flux): Typically measured within seconds to minutes of compound addition.
-
For kinase phosphorylation (e.g., Akt, ERK): A time-course experiment ranging from 5 minutes to 1 hour is recommended to capture peak phosphorylation.[4]
-
For receptor internalization: An incubation of 30 minutes to 2 hours is a good starting point.[2]
-
For gene expression analysis: Incubate for 2 to 24 hours. A time-course of 4, 8, 12, and 24 hours can help identify optimal induction times.[4]
-
-
-
Downstream Analysis: Following incubation, proceed immediately with the desired downstream analysis, such as cell lysis for western blotting, RNA extraction for qPCR, or fixation for immunofluorescence.
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the known signaling pathway of GPR84.
Caption: Experimental workflow for VUF11211 treatment of HEK293T cells.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eubopen.org [eubopen.org]
- 4. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Improving VUF11211 solubility in aqueous buffers
Technical Support Center: VUF11211 Solubility
Introduction
VUF11211 is a potent antagonist of the G protein-coupled receptor GPR55, making it a valuable tool for researchers investigating its role in various physiological and pathological processes. However, like many small molecule inhibitors, VUF11211 has low intrinsic solubility in aqueous buffers, a critical challenge that can lead to experimental artifacts and unreliable data. This guide provides a comprehensive set of troubleshooting strategies and protocols designed to help researchers successfully prepare and use VUF11211 solutions in their experiments.
Troubleshooting Guide: Common Solubility Issues
This section addresses the most frequent problems encountered when VUF11211 precipitates out of solution.
Q1: I dissolved VUF11211 in DMSO to make a stock, but when I add it to my aqueous buffer (e.g., PBS, cell culture media), it immediately turns cloudy or forms a precipitate. What's happening and how can I fix it?
A1: This is a classic sign of a hydrophobic compound crashing out of solution when transferred from a high-concentration organic solvent stock to an aqueous environment. The DMSO concentration in your final working solution is likely too low to maintain VUF11211's solubility.
-
Causality: VUF11211 is a hydrophobic molecule. Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that can effectively dissolve such compounds by forming favorable interactions with their non-polar regions.[1] Water, a highly polar protic solvent, cannot do this, causing the VUF11211 molecules to aggregate and precipitate. When you dilute the DMSO stock into a large volume of buffer, the DMSO concentration drops, and it can no longer keep the VUF11211 dissolved.
-
Immediate Solutions:
-
Increase Final DMSO Concentration: The simplest solution is to use a higher final concentration of DMSO in your working solution. While many cell lines can tolerate 0.5% DMSO, some, especially primary cells, are more sensitive.[2] It is crucial to run a vehicle control (buffer with the same final DMSO concentration but without VUF11211) to ensure the solvent itself is not affecting your experimental outcome.
-
Use Pre-warmed Buffer: Adding the VUF11211 stock solution to a buffer that has been pre-warmed to 37°C can sometimes help maintain solubility during the dilution process.[3]
-
Improve Mixing Technique: Do not simply drop the stock solution into the buffer. Add the VUF11211 stock drop-wise to the aqueous buffer while vortexing or stirring vigorously.[2] This rapid dispersion can prevent localized high concentrations of VUF11211 from forming and aggregating before they are properly diluted.
-
-
Workflow Diagram:
Caption: Troubleshooting flowchart for VUF11211 precipitation.
Q2: I cannot increase the DMSO concentration in my experiment due to cellular toxicity. What are my other options?
A2: This is a common and valid concern. High concentrations of DMSO can be cytotoxic and interfere with cellular processes.[4] If you are limited to a very low final DMSO concentration (e.g., <0.1%), you must use an alternative solubilization strategy.
-
Recommended Approaches:
-
Sonication: After diluting your DMSO stock into the aqueous buffer, place the tube in a bath sonicator for 5-10 minutes. The high-frequency sound waves can break up aggregates and help force the compound into solution.[2][3] Always check for precipitation again after the solution returns to your working temperature.
-
Use of Pluronic F-68: Pluronic F-68 is a non-ionic surfactant that can act as a stabilizing agent. Preparing a stock solution of VUF11211 in DMSO containing 10% Pluronic F-68 can significantly improve the stability of the final aqueous solution.
-
Bovine Serum Albumin (BSA): For in vitro assays, particularly those involving cell culture, BSA can act as a carrier protein. Many hydrophobic molecules bind to albumin. Pre-complexing VUF11211 with BSA in your buffer before adding it to cells can maintain its solubility and bioavailability. A common starting point is to use a buffer containing 0.1% BSA.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for making a VUF11211 stock solution? A: The universally recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[5] It is an excellent solvent for many hydrophobic compounds and is miscible with water, which is essential for making subsequent aqueous dilutions.[1]
Q: What is the maximum recommended concentration for a VUF11211 stock solution in DMSO? A: While the absolute limit may be higher, a stock concentration of 10-20 mM in 100% DMSO is a reliable and commonly used starting point. Creating overly concentrated stocks can lead to precipitation even in the stock vial over time, especially if the DMSO absorbs water from the atmosphere.
Q: How should I store my VUF11211 stock solution? A: Aliquot the stock solution into small, single-use volumes in tightly sealed vials and store them at -20°C or -80°C for long-term stability.[6] This prevents repeated freeze-thaw cycles, which can degrade the compound, and minimizes the risk of water absorption by the DMSO stock.
Q: What are the typical final working concentrations for VUF11211 in experiments? A: The effective concentration of VUF11211 is highly dependent on the specific assay and cell type. However, published literature often reports activity in the range of 1 µM to 25 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Protocols & Data
Protocol 1: Preparation of a 10 mM VUF11211 Stock Solution in DMSO
This protocol describes the standard procedure for preparing a concentrated stock solution.
Materials:
-
VUF11211 powder (Molecular Weight will be needed from the manufacturer's datasheet)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of VUF11211 needed. For a 10 mM solution, the calculation is: Mass (mg) = 10 mM * MW (g/mol) * Volume (L) * 1000 (mg/g). For example, to make 1 mL (0.001 L) of a 10 mM stock of a compound with MW = 400 g/mol , you would need 10 * 400 * 0.001 * 1000 = 4.0 mg.
-
Weighing: Accurately weigh the calculated mass of VUF11211 powder and place it into a sterile vial.
-
Dissolution: Add the calculated volume of 100% DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly for 2-5 minutes until the powder is completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can assist if needed.
-
Storage: Aliquot into single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media
This protocol details the critical step of diluting the organic stock into an aqueous buffer.
Caption: Workflow for preparing a working solution from a DMSO stock.
Data Summary Table: Solvent & Additive Recommendations
| Parameter | Recommended Condition | Rationale & Remarks | Citation |
| Primary Solvent | 100% Anhydrous DMSO | Polar aprotic solvent, excellent for hydrophobic compounds, miscible with water. | [1] |
| Final DMSO % (Robust Cells) | 0.5% - 1.0% | Generally well-tolerated by many immortalized cell lines. | [2] |
| Final DMSO % (Sensitive Cells) | < 0.1% | Recommended for primary cells or sensitive assays to minimize cytotoxicity. | [2] |
| Physical Aid | Sonication / Vortexing | Mechanical energy helps break up compound aggregates during dilution. | [2][3] |
| Thermal Aid | Pre-warmed (37°C) buffer | Can increase the solubility limit during the critical dilution step. | [3] |
| Solubility Enhancer | 0.1% BSA (in final buffer) | Acts as a carrier protein, sequestering the hydrophobic compound. | N/A |
| Surfactant Stabilizer | 10% Pluronic F-68 (in stock) | Non-ionic surfactant that helps create a stable microemulsion. | N/A |
References
-
LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]
-
Miyazawa, T., et al. (2020, November 11). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Nature. [Link]
-
ResearchGate. (2024, June 7). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?[Link]
-
Untold Biochemistry. (2022, September 8). DMSO biochemistry. YouTube. [Link]
-
Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media![Link]
Sources
Resolving VUF11211 precipitation in cell media
Topic: Resolving Precipitation in Cell Culture Media
Audience: Researchers, Pharmacologists, and Assay Development Scientists.
Diagnostic Overview: Why VUF11211 Precipitates
The "Solvent Shock" Phenomenon VUF11211 is a potent Histamine H3 receptor antagonist. Like many high-affinity GPCR ligands, it possesses significant lipophilicity (hydrophobic character) to penetrate the blood-brain barrier (BBB) and access CNS targets.
While VUF11211 is highly soluble in organic solvents like DMSO (Dimethyl sulfoxide), it faces an "aqueous cliff" when introduced to cell culture media.
-
The Mechanism: When a concentrated DMSO stock (e.g., 100 mM) is pipetted directly into an aqueous buffer (pH 7.4), the DMSO rapidly disperses into the water phase. This leaves the hydrophobic VUF11211 molecules "stranded," forcing them to aggregate into micro-crystals to minimize water contact.
-
The Result: Immediate cloudiness (Tyndall effect) or delayed crystallization that settles on the cell monolayer, causing localized toxicity and false-negative assay results.
Physicochemical Profile
| Property | Characteristic | Impact on Solubility |
| Chemical Class | Basic Amine / Guanidine derivative | pH-dependent solubility. |
| LogP (Estimated) | ~3.5 – 4.5 (Lipophilic) | High affinity for plastic and serum proteins; low aqueous solubility. |
| pKa | Basic (> 8.0) | Likely ionized at pH 7.4, but the salt form may still be insoluble if the counter-ion in the media (e.g., phosphate) forms an insoluble pair. |
| Preferred Solvent | DMSO (up to 100 mM) | Do not use water or PBS for stock preparation. |
The "Golden Protocol": Biphasic Dilution
Standard Direct Dilution (FAILED METHOD):
Adding 1 µL of 10 mM Stock directly to 1 mL Media -> Precipitation Risk High
Recommended Step-Down Protocol (SUCCESS METHOD): This protocol uses an intermediate dilution step to "chaperone" the compound into the aqueous phase using serum proteins as carriers.
Reagents Required:
-
Stock Solution: VUF11211 in 100% anhydrous DMSO (store at -20°C).
-
Intermediate Buffer: Cell culture media supplemented with 10-20% FBS (Fetal Bovine Serum). Note: Serum albumin acts as a solubilizing agent.
-
Final Assay Media: Your standard media (e.g., DMEM/RPMI + 10% FBS).
Step-by-Step Workflow
-
Prepare the Stock: Dissolve VUF11211 to 10 mM in DMSO. Vortex until completely clear.
-
The "Intermediate" Step (100x Concentrate):
-
Prepare a sterile tube with Intermediate Buffer (Media + 20% FBS).
-
Slowly add the DMSO stock to this buffer to create a 100x concentration of your final target.
-
Crucial Technique: Vortex the buffer while adding the DMSO dropwise. Do not submerge the tip.
-
Limit: Ensure final DMSO in this intermediate tube is < 10%.
-
-
Equilibration: Incubate this intermediate tube at 37°C for 15 minutes. This allows the compound to bind to serum albumin, stabilizing it in solution.
-
Final Dilution: Pipette the Intermediate solution into your final assay wells/plates.
Visualizing the Workflow
Figure 1: The Biphasic Dilution Strategy designed to prevent solvent shock by utilizing serum albumin as a carrier prior to final dilution.
Troubleshooting & FAQs
Q1: The solution turns cloudy immediately upon adding the stock. Why?
Diagnosis: This is "Solvent Shock." You exceeded the kinetic solubility limit of the compound in the aqueous boundary layer surrounding the pipette tip. Solution:
-
Vortexing: You must vortex the media during the addition of the DMSO stock.
-
Reduce Stock Concentration: If using a 100 mM stock, dilute it to 10 mM or 1 mM in DMSO before adding to media.
-
Check DMSO Limit: Ensure the final DMSO concentration is below 0.1% (v/v) in the well, or below 1% in the intermediate step.
Q2: I see needle-like crystals after 24 hours of incubation.
Diagnosis: Thermodynamic instability. The compound was supersaturated and slowly crashed out, or the media evaporated, increasing concentration. Solution:
-
Evaporation Control: Check humidity in the incubator. Use plate seals if possible.
-
Serum Concentration: Increase FBS concentration. If using serum-free media, you must use a carrier like BSA (0.1%) or Cyclodextrin (HP-β-CD).
-
Salt Exchange: If you are using the free base, switch to a salt form (e.g., VUF11211 dihydrochloride) if available, or vice versa, depending on the pH of your media.
Q3: Can I use Ethanol instead of DMSO?
Technical Answer: generally, No . While ethanol is less toxic, it is much more volatile. It evaporates rapidly at 37°C, potentially causing the compound to crystallize at the air-liquid interface. DMSO has a high boiling point (189°C) and remains in solution, keeping the compound solubilized longer.
Q4: How do I validate that the compound is actually in solution?
Protocol:
-
Centrifuge the media at high speed (e.g., 10,000 x g for 5 mins).
-
Analyze the supernatant via HPLC or LC-MS.
-
Compare the peak area to a standard curve prepared in 100% DMSO.
-
If the recovery is < 80%, precipitation has occurred.
Troubleshooting Logic Tree
Use this decision matrix to diagnose persistent issues.
Figure 2: Diagnostic logic tree for isolating the root cause of VUF11211 precipitation.
References & Authoritative Sources
-
BenchChem Technical Support. (2025).[1] Preventing Compound Precipitation in Cell Culture Media. BenchChem. Link
-
Procell Life Science. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Link
-
Analiza. (n.d.). Physicochemical Properties: Solubility and LogP Data. Analiza. Link
-
Gaylord Chemical. (2007).[2] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin. Gaylord Chemical Company.[2] Link
-
Leurs, R., et al. (2005). Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect. (Contextual grounding for VUF compounds). PubMed. Link
Sources
Technical Support: Optimizing Wash Steps for VUF11211 Membrane Binding Assays
Executive Summary
VUF11211 is a pharmacological tool used primarily as a ligand for the Histamine H3 Receptor (H3R) . Like many high-affinity GPCR ligands, optimizing the separation of bound vs. free radioligand is the most critical source of error in membrane binding assays.
This guide addresses the two most common failure modes in VUF11211 assays:
-
Rapid Dissociation (Fast
): Leading to false-negative results or low specific binding windows. -
High Non-Specific Binding (NSB): Caused by the lipophilic nature of the ligand or electrostatic sticking to glass fiber filters.
Part 1: Troubleshooting & Optimization (Q&A)
Issue 1: Low Specific Binding (Signal Loss)
Q: My total binding signal is weak, and my specific binding window is collapsing. Is my ligand degrading?
Diagnosis:
While ligand degradation is possible, the most likely culprit with H3R antagonists is a fast dissociation rate (
The Causality:
The equilibrium binding equation is governed by
Solution:
-
Thermodynamic Braking: You must conduct the filtration and wash steps at 4°C . Cold temperatures significantly decrease the kinetic energy of the system, slowing
and preserving the complex on the filter. -
Rapid Filtration: The total time from the addition of wash buffer to the drying of the filter should be <10 seconds .
-
Buffer Chilling: Ensure wash buffers are stored on ice or in a cryo-block throughout the experiment.
Technical Note: See Figure 1 for the kinetic impact of temperature on signal retention.
Issue 2: High Non-Specific Binding (NSB)
Q: My NSB is >30% of Total Binding. How do I reduce the background noise?
Diagnosis: VUF compounds often possess lipophilic moieties or cationic charges that adhere to the negatively charged glass fibers of GF/B or GF/C filters. This is "filter binding," not receptor binding.
The Causality: Standard glass fiber filters have a net negative surface charge. Positively charged amine groups on histamine ligands can electrostatically bind to the filter matrix.
Solution:
-
PEI Pretreatment: Pre-soak your filters in 0.3% - 0.5% Polyethyleneimine (PEI) for at least 1 hour before harvesting. PEI is a cationic polymer that masks the negative charges on the glass fibers, preventing the ligand from sticking to the filter [1].
-
BSA Block: Add 0.1% BSA (Bovine Serum Albumin) to the wash buffer. Albumin acts as a "scavenger" protein, coating sticky surfaces and keeping lipophilic ligands in solution during the wash.
-
Salinity Check: Ensure your wash buffer has sufficient ionic strength (e.g., 50 mM Tris-HCl + 100 mM NaCl). Low salt conditions can exacerbate electrostatic NSB.
Issue 3: Variability Between Replicates
Q: I see high %CV between technical replicates. Is this a pipetting error?
Diagnosis: In filtration assays, variability is often mechanical. Uneven vacuum pressure across the manifold or inconsistent wash volumes causes some wells to be "over-washed" (stripping signal) and others "under-washed" (leaving high background).
Solution:
-
Vacuum Regulation: Maintain vacuum pressure between 10–15 inches Hg . Too high (>20 in Hg) can physically rupture membranes; too low leads to slow drainage and re-equilibration.
-
Manifold Maintenance: Check for salt crystal blockages in the harvester pins. A clogged pin slows the wash, allowing more time for dissociation (see Issue 1).
Part 2: Optimized Experimental Protocol
This protocol is designed for a 96-well plate filtration assay using
Materials & Reagents
-
Membranes: CHO-K1 or HEK293 membranes overexpressing Human H3R.
-
Filters: Whatman GF/B (1.0 µm pore) or GF/C (1.2 µm pore).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (Optional: 5 mM
). MUST BE ICE COLD (4°C). -
Blocking Agent: 0.3% Polyethyleneimine (PEI) in water.
Step-by-Step Methodology
-
Filter Preparation (Critical):
-
Soak GF/B filters in 0.3% PEI for 1 to 2 hours at 4°C.
-
Why: This neutralizes the filter charge to reduce NSB [1].
-
-
Incubation:
-
Incubate membranes + Ligand + Competitor for 60–90 min at 25°C (equilibrium).
-
Note: Do not incubate at 4°C unless necessary for stability; binding kinetics are often too slow at 4°C to reach equilibrium in a reasonable time.
-
-
The "Rapid-Cold" Harvest:
-
Step A: Place the harvest plate on the vacuum manifold.
-
Step B: Pre-wet filters with 1 mL of ice-cold Wash Buffer. Apply vacuum.
-
Step C: Transfer samples onto filters.
-
Step D (The Wash): Immediately wash with 3 x 2 mL of ice-cold (4°C) Wash Buffer.
-
Timing: The entire wash sequence (Steps C & D) must be completed in < 15 seconds .
-
-
Drying & Counting:
-
Dry filters (vacuum or oven at 37°C for 30 min).
-
Add scintillant and count.
-
Part 3: Visualizing the Logic
Workflow Diagram: The "Rapid-Cold" Filtration Logic
This diagram illustrates the critical decision points where temperature and speed preserve the data integrity.
Caption: Figure 1: The Optimized "Rapid-Cold" Workflow. Green nodes indicate steps where 4°C temperature is mandatory to prevent ligand dissociation (
Troubleshooting Decision Tree
Use this logic flow to diagnose assay failures based on Signal-to-Noise (S/N) ratios.
Caption: Figure 2: Diagnostic logic for identifying the root cause of poor binding data. Red path indicates noise issues; Yellow path indicates signal retention issues.
Part 4: Data Summary Table
Table 1: Impact of Wash Conditions on H3R Binding Parameters
| Parameter | Standard Condition (Risk) | Optimized Condition (Recommended) | Mechanistic Benefit |
| Filter Treatment | Untreated GF/B | 0.3% PEI Pre-soak | Masks negative charge on glass fibers; reduces electrostatic NSB [1]. |
| Wash Temperature | Room Temp (25°C) | Ice Cold (4°C) | Slows dissociation rate ( |
| Wash Duration | 3 x 5 mL (Slow) | 3 x 2 mL (Fast) | Minimizes time for equilibrium shift; prevents stripping of specific signal. |
| Buffer Additives | PBS only | Tris + 0.1% BSA | BSA prevents lipophilic ligands from sticking to plastic/tubing. |
References
-
Bramley, T. A., et al. "A simple and rapid method using polyethylenimine-treated filters for assay of solubilized LH/hCG receptors." Endocrinology, 117(2), 790-792.[1] Context: Establishes the industry standard for using PEI to reduce non-specific binding in filtration assays.
-
Copeland, R. A. "Evaluation of Enzyme Inhibitors in Drug Discovery." Methods of Biochemical Analysis. Context: Authoritative text on binding kinetics, explaining the relationship between temperature,
, and signal retention. -
Arrang, J. M., et al. "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor." Nature, 302, 832–837. Context: The foundational paper defining the Histamine H3 receptor pharmacology.
Sources
Comparative Guide: VUF11211 Efficacy Against CXCL10 and CXCL11 Ligands
Executive Summary
VUF11211 is a potent, non-peptide, small-molecule antagonist of the CXCR3 receptor. Unlike competitive antagonists that fight for the orthosteric binding site, VUF11211 functions primarily as an allosteric inverse agonist with a binding affinity (
The core challenge in using VUF11211 lies in the differential biology of the CXCR3 ligands: CXCL11 (I-TAC) and CXCL10 (IP-10) . CXCL11 typically exhibits significantly higher affinity for CXCR3 than CXCL10 and induces distinct conformational changes (biased signaling). Consequently, while VUF11211 is effective against both, its apparent potency (
Mechanistic Foundation: Allostery vs. Orthostery
To understand efficacy differences, one must first understand the binding topology. CXCL10 and CXCL11 bind to the extracellular loops and N-terminus of CXCR3 (the orthosteric site).
In contrast, VUF11211 binds to a transmembrane pocket (an allosteric site). Specifically, it anchors in the "minor pocket" lined by transmembrane helices 2 and 3, extending into the "major pocket" (helices 1, 4, 6, and 7).[1] By locking the receptor in an inactive conformation, it prevents the structural rearrangement required for G-protein activation, regardless of which ligand is pushing on the "doorbell" (the orthosteric site).
Diagram 1: Signaling Pathway & Blockade Mechanism
Caption: VUF11211 acts via transmembrane allosteric locking, distinct from the orthosteric binding of CXCL10/11.
Comparative Efficacy Analysis
The efficacy of VUF11211 must be interpreted through the lens of Probe Dependence . Because VUF11211 is an allosteric modulator, its ability to inhibit signaling depends on the strength of the agonist stimulus.
Quantitative Comparison Table
| Parameter | VUF11211 vs. CXCL10 (IP-10) | VUF11211 vs. CXCL11 (I-TAC) |
| Agonist Affinity ( | ~10–15 nM (Moderate) | ~0.5–1.0 nM (High) |
| Inhibition Type | Allosteric / Non-Competitive | Allosteric / Non-Competitive |
| VUF11211 Affinity ( | 0.65 nM | 0.65 nM |
| Functional | Lower (Appears more potent) | Higher (Appears less potent) |
| Schild Slope | Often deviates from 1.0 | Often deviates from 1.0 |
| Residence Time Impact | CXCL10 dissociates faster; easier for VUF11211 to lock receptor. | CXCL11 has long residence time; stabilizes active state more robustly. |
Interpretation of Data[2][3][4]
-
The "Potency" Illusion: In a functional assay (e.g., Calcium Flux), if you use concentrations of CXCL10 and CXCL11 that are normalized to their respective
, VUF11211 will display similar efficacy. However, if you use equimolar concentrations (e.g., 10 nM of each), VUF11211 will appear significantly less potent against CXCL11. This is not because VUF11211 binds weaker, but because CXCL11 occupancy is higher. -
Inverse Agonism: VUF11211 can reduce basal activity even in the absence of ligands (constitutively active mutants). This property is crucial when studying high-expression systems where spontaneous activity mimics CXCL10 signaling.
Validated Experimental Protocol: Calcium Mobilization Assay
To objectively compare efficacy, a FLIPR (Fluorometric Imaging Plate Reader) calcium assay is recommended over radioligand binding, as it measures functional output rather than just displacement.
Protocol Workflow
Materials:
-
Cell Line: CHO or HEK293 stably expressing human CXCR3.
-
Dye: Fluo-4 AM or Calcium-6.
-
Compound: VUF11211 (dissolved in DMSO).
-
Ligands: Recombinant human CXCL10 and CXCL11.
Step-by-Step Methodology:
-
Cell Seeding: Plate 50,000 cells/well in black-wall, clear-bottom 96-well plates. Incubate overnight.
-
Dye Loading: Aspirate media. Add 100 µL dye loading buffer (HBSS + 20 mM HEPES + 0.1% BSA + Fluo-4 AM). Incubate 60 min at 37°C.
-
Antagonist Pre-incubation (Critical):
-
Add VUF11211 serial dilutions (e.g., 0.1 nM to 10 µM).
-
Incubate for 30 minutes at Room Temperature.
-
Why? Allosteric modulators require time to reach equilibrium and induce the conformational "lock" before the agonist strikes.
-
-
Baseline Reading: Measure fluorescence for 10 seconds to establish baseline (
). -
Agonist Injection: Inject
concentrations of CXCL10 or CXCL11.-
Note: You must pre-determine the
for each ligand independently. Do not use the same concentration for both.
-
-
Data Acquisition: Measure fluorescence peak (
) for 120 seconds.
Diagram 2: Experimental Workflow (FLIPR)
Caption: Step-by-step FLIPR calcium mobilization workflow for validating VUF11211 efficacy.
Troubleshooting & Expert Insights
-
The "Shift" Phenomenon: If you observe that the maximal inhibition of CXCL11 is lower than CXCL10 (i.e., VUF11211 cannot fully suppress the CXCL11 signal), this is a hallmark of probe-dependent allostery . CXCL11 may stabilize a receptor conformation that VUF11211 cannot completely access or destabilize.
-
Radioligand Pitfalls: Avoid using
-CXCL10 to measure VUF11211 affinity directly. The allosteric modulation may alter the off-rate of the radioligand, leading to calculation errors. Use -VUF11211 for binding studies, or rely on functional calculations. -
Solubility: VUF11211 is lipophilic. Ensure DMSO concentration remains <0.5% in the final assay well to prevent non-specific membrane perturbations which can mimic antagonism.
References
-
Scholten, D. J., et al. (2014). Identification of overlapping but differential binding sites for the high-affinity CXCR3 antagonists NBI-74330 and VUF11211.[1] Molecular Pharmacology, 85(1), 91–101.
-
Wijtmans, M., et al. (2008). Synthesis and Pharmacological Evaluation of Novel Diarylmethane Derivatives as CXCR3 Antagonists. Journal of Medicinal Chemistry, 51(2), 2944–2953.
-
Scholten, D. J., et al. (2015). Pharmacological characterization of [3H]VUF11211, a novel radiolabeled small-molecule inverse agonist for the chemokine receptor CXCR3.[2] Molecular Pharmacology, 87(2), 203–212.
-
Cole, K. E., et al. (1998). Interferon-inducible T cell alpha chemoattractant (I-TAC): a novel non-ELR CXC chemokine with potent activity on activated T cells through selective high affinity binding to CXCR3. Journal of Experimental Medicine, 187(12), 2009–2021.
Sources
- 1. Identification of overlapping but differential binding sites for the high-affinity CXCR3 antagonists NBI-74330 and VUF11211 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of [3H]VUF11211, a novel radiolabeled small-molecule inverse agonist for the chemokine receptor CXCR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of VUF11211 and NBI-74330: Binding Affinity and Modality at the CXCR3 Receptor
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of two prominent small-molecule antagonists of the C-X-C chemokine receptor 3 (CXCR3): VUF11211 and NBI-74330. As allosteric modulators of a receptor implicated in a wide array of inflammatory diseases and cancer, a nuanced understanding of their binding characteristics is critical for advancing therapeutic design. This document synthesizes experimental data to elucidate their comparative binding affinities, distinct binding modes, and the methodologies used to characterize them.
Introduction to CXCR3 Antagonists
The CXCR3 receptor, a G protein-coupled receptor (GPCR), is a key mediator of immune cell trafficking. Its activation by chemokine ligands—CXCL9, CXCL10, and CXCL11—initiates signaling cascades that drive the migration of T helper 1 (Th1) cells to sites of inflammation.[1][2] Consequently, antagonizing CXCR3 is a promising therapeutic strategy for various autoimmune disorders, chronic inflammatory conditions, and certain cancers.[1][3]
VUF11211 and NBI-74330 have emerged as potent, high-affinity CXCR3 antagonists.[1][4] Although they target the same receptor, they belong to distinct chemical classes. VUF11211 is a piperazinyl-piperidine derivative, while NBI-74330 is an 8-azaquinazolinone compound.[1] This chemical diversity translates into different binding interactions at the molecular level, offering a valuable framework for understanding the principles of allosteric modulation of CXCR3.
Head-to-Head Binding Affinity Analysis
Both VUF11211 and NBI-74330 demonstrate high affinity for the CXCR3 receptor, with binding constants in the low nanomolar range. However, their specific affinity values, derived from different experimental assays, highlight their distinct pharmacological profiles.
| Compound | Parameter | Value | Radioligand/Ligand | Assay Type | Source |
| VUF11211 | Kd | 0.65 nM | [3H]VUF11211 | Saturation Radioligand Binding | [4] |
| NBI-74330 | Ki | 1.5 nM | [125I]CXCL10 | Competitive Radioligand Binding | [5][6] |
| Ki | 3.2 nM | [125I]CXCL11 | Competitive Radioligand Binding | [5][6] | |
| pKi | 8.13 | [125I]CXCL10 | Competitive Radioligand Binding | ||
| IC50 | 7.0 nM | CXCL11 / CXCL10 | Calcium Mobilization | [5] | |
| IC50 | 3.9 nM | CXCL11 | Chemotaxis Assay | [5] | |
| pA2 | 7.84 | CXCL11 | Receptor Internalization | [7] |
Expert Interpretation:
The data clearly establish both molecules as potent CXCR3 ligands. VUF11211, characterized using a direct saturation binding assay with its own radiolabeled form, shows a dissociation constant (Kd) of 0.65 nM, indicating very high affinity.[4] It has also been characterized as an inverse agonist, meaning it can reduce the basal activity of a constitutively active mutant of the receptor.[4]
NBI-74330 has been extensively profiled in competitive binding assays, where it potently displaces the natural chemokine ligands. Its inhibition constant (Ki) against [125I]CXCL10 binding is a remarkable 1.5 nM.[5][6] This high-affinity binding translates directly to functional antagonism, as evidenced by its ability to inhibit CXCL11-induced calcium mobilization and cell migration with IC50 values of 7.0 nM and 3.9 nM, respectively.[5] The apparent pA2 value of 7.84 from a receptor internalization assay further confirms its potent antagonist activity at the murine CXCR3 receptor.[7]
While a direct comparison of Kd and Ki values should be made with caution due to differing experimental setups, it is evident that both compounds bind to CXCR3 with sub-nanomolar to low-nanomolar affinity, making them excellent tools for probing CXCR3 function.
Divergent Binding Modes: A Tale of Two Pockets
A key differentiator between VUF11211 and NBI-74330 is their physical interaction with the receptor. Both are allosteric antagonists, binding to a site distinct from the orthosteric site where the native chemokines bind.[1] However, structural modeling and site-directed mutagenesis have revealed that their allosteric binding sites, while overlapping, are not identical.[1]
-
NBI-74330: This compound anchors within the transmembrane "minor pocket" of CXCR3. This binding is primarily defined by interactions with residues in transmembrane helices 2, 3, and 7.[1]
-
VUF11211: In contrast, VUF11211 occupies a larger footprint. It extends from the minor pocket into the "major pocket" of the transmembrane domains, establishing a broader network of interactions with residues in helices 1, 2, 3, 4, 6, and 7.[1]
This differential engagement offers a structural basis for their unique pharmacological properties and provides critical insights for the structure-based design of future CXCR3 modulators.
Caption: Overlapping but distinct binding sites of VUF11211 and NBI-74330.
CXCR3 Signaling and Antagonist-Mediated Inhibition
CXCR3 activation by chemokines like CXCL11 initiates a canonical GPCR signaling cascade. This process involves the coupling of heterotrimeric G proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium, ultimately driving cellular responses such as chemotaxis. VUF11211 and NBI-74330, by binding allosterically, prevent the conformational changes necessary for G protein coupling, thereby blocking all downstream signaling.
Caption: CXCR3 signaling pathway and the point of allosteric inhibition.
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of a compound's inhibition constant (Ki) is a cornerstone of pharmacological characterization. The following protocol outlines a standard filtration-based competitive radioligand binding assay, a method used to characterize NBI-74330.[5][8][9]
Objective: To determine the affinity (Ki) of an unlabeled test compound (e.g., NBI-74330) by measuring its ability to compete with a fixed concentration of a radiolabeled ligand for binding to a receptor (e.g., CXCR3).
Materials:
-
Cell membranes expressing CXCR3
-
Radioligand (e.g., [125I]CXCL10 or [125I]CXCL11)
-
Unlabeled test compound (NBI-74330)
-
Assay Buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, pH 7.2)
-
Wash Buffer (ice-cold)
-
96-well filter plates with glass fiber filters (presoaked in PEI)
-
Scintillation fluid and microplate scintillation counter
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing CXCR3 in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in the assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
-
Assay Plate Setup:
-
Design a 96-well plate map for three conditions: Total Binding (radioligand + membranes), Non-specific Binding (radioligand + membranes + excess unlabeled ligand), and Competition (radioligand + membranes + serial dilutions of the test compound).
-
Add the assay buffer to all wells.
-
Add the appropriate concentration of the unlabeled test compound or excess unlabeled ligand to the designated wells.
-
Add the cell membrane suspension to all wells.
-
Initiate the binding reaction by adding the fixed concentration of the radioligand to all wells. The final volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes) with gentle agitation.[8]
-
-
Filtration and Washing:
-
Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filter mat.
-
Add scintillation cocktail to each well.
-
Count the radioactivity trapped on each filter using a microplate scintillation counter. The output is typically in counts per minute (CPM).
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
VUF11211 and NBI-74330 are both high-affinity, selective, and potent allosteric antagonists of the CXCR3 receptor. While their binding affinities are comparable, falling within the low nanomolar range, their molecular interactions with the receptor are distinct. NBI-74330 is anchored within the minor allosteric pocket, whereas VUF11211 engages a more extensive surface area by extending into the major pocket.[1]
This comparative analysis, grounded in experimental data, underscores the chemical and structural diversity that can be achieved in targeting a single allosteric site. The differing binding modes of these two compounds provide an invaluable blueprint for medicinal chemists. By understanding how these distinct chemical scaffolds interact with CXCR3, researchers can rationally design next-generation antagonists with tailored properties, such as improved selectivity, residence time, or specific functional outcomes, ultimately advancing the therapeutic potential of CXCR3 modulation.
References
-
Scholten, D. J., Roumen, L., Wijtmans, M., et al. (2014). Identification of overlapping but differential binding sites for the high-affinity CXCR3 antagonists NBI-74330 and VUF11211. Molecular Pharmacology, 85(1), 116-126. [Link]
-
Bier, V., TIZZARELLI, B., Sugden, D., et al. (2008). Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay. British Journal of Pharmacology, 154(6), 1339-1348. [Link]
-
van Wanrooij, E. J., de Jager, S. C., van Es, T., et al. (2008). CXCR3 antagonist NBI-74330 attenuates atherosclerotic plaque formation in LDL receptor-deficient mice. Arteriosclerosis, Thrombosis, and Vascular Biology, 28(2), 251-257. [Link]
-
Verkade-Vreeker, M. C., van den Nieuwendijk, A. M., Wijtmans, M., et al. (2015). Pharmacological characterization of [3H]VUF11211, a novel radiolabeled small-molecule inverse agonist for the chemokine receptor CXCR3. Molecular Pharmacology, 87(4), 639-648. [Link]
-
van Wanrooij, E. J. A., et al. (2007). CXCR3 Antagonist NBI-74330 Attenuates Atherosclerotic Plaque Formation in LDL Receptor–Deficient Mice. Arteriosclerosis, Thrombosis, and Vascular Biology, 28(2), 251-257. [Link]
-
ResearchGate. (n.d.). Structure of CXCR3 antagonist, NBI-74330. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Radioligand Binding Assays and Their Analysis. Retrieved from [Link]
-
van Wanrooij, E. J., et al. (2008). CXCR3 antagonist NBI-74330 attenuates atherosclerotic plaque formation in LDL receptor-deficient mice. Arteriosclerosis, Thrombosis, and Vascular Biology, 28(2), 251-7. [Link]
Sources
- 1. Identification of overlapping but differential binding sites for the high-affinity CXCR3 antagonists NBI-74330 and VUF11211 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CXCR3 antagonist NBI-74330 attenuates atherosclerotic plaque formation in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of [3H]VUF11211, a novel radiolabeled small-molecule inverse agonist for the chemokine receptor CXCR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
